1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol
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Overview
Description
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol is a chemical compound with the molecular formula C13H13ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a chlorine atom, a methyl group, and a phenyl group, along with a butenol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with methyl iodide to introduce the methyl group.
Phenylation: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Addition of the butenol side chain: This can be achieved through a Grignard reaction or a similar nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond in the butenol side chain to a single bond.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated or hydrogenated product.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Interacting with DNA: It may bind to DNA and interfere with replication and transcription processes, contributing to its anticancer properties.
Modulating receptors: The compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol side chain instead of butenol.
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetone: Contains an acetone side chain.
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol: Features a methanol side chain.
Uniqueness
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol is unique due to its butenol side chain, which imparts distinct chemical and biological properties. This side chain can participate in additional chemical reactions and interactions, potentially enhancing the compound’s activity and selectivity in various applications.
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-3-7-11(18)12-13(16-17(2)14(12)15)10-8-5-4-6-9-10/h3-6,8-9,11,18H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVSIPIGCVJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(CC=C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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